2-Cyclohexen-1-one, 2-iodo-3-methyl-

Cross-coupling Palladium catalysis α-Haloenone reactivity

2-Cyclohexen-1-one, 2-iodo-3-methyl- (CAS 140710-03-8) is a cyclic α-iodoenone with the molecular formula C₇H₉IO and a molecular weight of 236.05 g/mol. It is a derivative of 3-methyl-2-cyclohexen-1-one, where the hydrogen at the 2-position is replaced by an iodine atom, creating a vinyl iodide functionality conjugated with the enone system.

Molecular Formula C7H9IO
Molecular Weight 236.05 g/mol
CAS No. 140710-03-8
Cat. No. B1313060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 2-iodo-3-methyl-
CAS140710-03-8
Molecular FormulaC7H9IO
Molecular Weight236.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CCC1)I
InChIInChI=1S/C7H9IO/c1-5-3-2-4-6(9)7(5)8/h2-4H2,1H3
InChIKeyCAWRYBQGALUJKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexen-1-one, 2-iodo-3-methyl- (CAS 140710-03-8): Procurement-Ready α-Iodoenone Building Block for Palladium-Mediated Cross-Coupling


2-Cyclohexen-1-one, 2-iodo-3-methyl- (CAS 140710-03-8) is a cyclic α-iodoenone with the molecular formula C₇H₉IO and a molecular weight of 236.05 g/mol . It is a derivative of 3-methyl-2-cyclohexen-1-one, where the hydrogen at the 2-position is replaced by an iodine atom, creating a vinyl iodide functionality conjugated with the enone system. This compound serves as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the installation of aryl, alkenyl, alkynyl, and alkyl groups at the α-position of the cyclohexenone ring [1]. Its primary documented application is as a key synthetic intermediate in the preparation of retinoid antagonist compounds developed by Allergan, Inc. [2].

Why 2-Cyclohexen-1-one, 2-iodo-3-methyl- Cannot Be Replaced by Unhalogenated Precursors or Lighter-Halogen Analogs


The iodine atom at the 2-position is not a passive substituent but the critical functional handle that enables transition metal-catalyzed cross-coupling chemistry. The non-halogenated precursor 3-methyl-2-cyclohexen-1-one (CAS 1193-18-6) lacks this functional group entirely and cannot participate in oxidative addition with Pd(0) catalysts . Among halogenated analogs, the C–I bond (bond dissociation energy ~57 kcal/mol for vinyl iodides) is significantly weaker than the corresponding C–Br bond (~70 kcal/mol) and C–Cl bond (~83 kcal/mol), making α-iodoenones markedly more reactive in cross-coupling reactions [1]. The 3-methyl substituent further differentiates this compound from the unsubstituted 2-iodocyclohex-2-en-1-one (CAS 33948-36-6) by introducing steric and electronic effects that influence regioselectivity and conformational bias in subsequent transformations [2].

2-Cyclohexen-1-one, 2-iodo-3-methyl-: Quantified Differential Evidence vs. Closest Analogs


α-Iodoenones as Superior Substrates for Transition Metal-Catalyzed Cross-Coupling vs. α-Bromoenones: Class-Level Reactivity Advantage

In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is highly sensitive to the carbon–halogen bond strength. α-Iodoenones are explicitly described in the primary literature as 'much better substrates for transition metal-catalyzed cross-coupling reactions' compared to α-bromoenones [1]. This class-level reactivity hierarchy (I > Br >> Cl) is well-established for vinyl halides and is directly transferable to the 2-iodo-3-methylcyclohexenone scaffold. The weaker C–I bond facilitates oxidative addition to Pd(0), enabling reaction at lower temperatures and with broader functional group tolerance than the corresponding bromo analog [1]. This means a procurement decision favoring the iodo compound directly translates to improved coupling efficiency in synthetic workflows.

Cross-coupling Palladium catalysis α-Haloenone reactivity

Documented Role as Key Intermediate in Allergan Retinoid Antagonist Synthesis: Validated Synthetic Utility

2-Iodo-3-methyl-2-cyclohexen-1-one is explicitly identified as intermediate (II) in the published synthesis route for phenylcyclohexene retinoid antagonist compounds [1]. The synthesis, reported in Bioorganic & Medicinal Chemistry Letters, involves iodination of 3-methylcyclohexenone (I) using iodine and azidotrimethylsilane to produce iodo ketone (II), followed by palladium-catalyzed Stille coupling with 2-(tributylstannyl)ethenyltrimethylsilane (III) [2]. This route is also codified in Allergan's patent family (EP 0 970 036 A1; US 5,760,276; WO 98/39284), where the iodination step is explicitly described: a compound of Formula 3 is reacted with iodine in the presence of azidotrimethylsilane to provide the 2-iodo-2-cyclohexene-1-one derivative of Formula 4 [3]. The non-halogenated precursor 3-methyl-2-cyclohexen-1-one cannot serve this role because it lacks the halogen handle for Stille coupling. The bromo analog, while theoretically capable of similar coupling, would require more forcing conditions due to slower oxidative addition, potentially compromising yield and selectivity in a multi-step medicinal chemistry campaign.

Retinoid antagonists Medicinal chemistry Synthetic intermediate

Molecular Weight and Polarizability Differentiation vs. Bromo and Non-Halogenated Analogs: Implications for Chromatographic and Physical Handling

The target compound has a molecular weight of 236.05 g/mol, significantly higher than both the bromo analog 2-bromo-3-methyl-2-cyclohexen-1-one (189.05 g/mol) [1] and the non-halogenated precursor 3-methyl-2-cyclohexen-1-one (110.15 g/mol) . The iodine atom also confers substantially greater polarizability, which affects chromatographic retention times, liquid-liquid extraction behavior, and potential for halogen bonding in molecular recognition contexts. These differences are quantitatively sufficient to ensure that the iodo compound can be cleanly separated from unreacted precursor or dehalogenation byproducts during reaction workup—a practical consideration for procurement decisions where downstream purification efficiency matters.

Physicochemical properties Chromatographic behavior Molecular recognition

Regioisomeric Purity and Structural Confirmation: The 3-Methyl Group Ensures a Single, Defined Regioisomer vs. Unsubstituted 2-Iodocyclohexenone

Unlike 2-iodocyclohex-2-en-1-one (CAS 33948-36-6), which lacks a substituent at the 3-position and may present conformational ambiguity in certain transformations, the 3-methyl group in the target compound locks in a specific substitution pattern. This is critical because 3-substituted cyclohexenones exhibit conformational biasing: the methyl group preferentially adopts a pseudo-equatorial orientation, influencing the facial selectivity of subsequent nucleophilic additions or cycloadditions [1]. The 3-methyl group also differentiates the target from the isomeric 3-iodo-2-methyl-2-cyclohexen-1-one (a distinct compound) and from 4-iodo-3-methyl-2-cyclohexenone, which has been explored in a different synthetic context toward morphine alkaloids [2]. Procurement of the correct regioisomer (2-iodo-3-methyl) is essential for fidelity to the published retinoid synthesis route.

Regioselectivity Structural fidelity Conformational bias

Commercial Availability at Defined Purity: 98% Minimum Purity from Specialty Chemical Supplier Leyan

2-Iodo-3-methyl-2-cyclohexen-1-one is commercially available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) with a catalog purity specification of 98% (Product No. 2235150) . The compound is offered in research-scale quantities (1 g, 5 g, 10 g) with inquiry-based pricing. In contrast, the closest bromo analog (2-bromo-3-methyl-2-cyclohexen-1-one, CAS 51326-26-2) has limited commercial availability and is primarily listed in PubChem without active vendor catalogs [1]. The non-halogenated precursor 3-methyl-2-cyclohexen-1-one is widely available (Sigma-Aldrich Catalog No. M39105, 98% purity), but as established above, it lacks the iodine functional handle essential for cross-coupling chemistry .

Commercial availability Purity specification Procurement

Procurement-Driven Application Scenarios for 2-Cyclohexen-1-one, 2-iodo-3-methyl- (CAS 140710-03-8)


Replication and Extension of Allergan's Retinoid Antagonist Synthesis Program

This compound is the validated intermediate (II) in the published synthesis of phenylcyclohexene and phenylcyclohexadiene retinoid antagonists [1]. The synthetic sequence—iodination of 3-methylcyclohexenone with I₂/TMSN₃ followed by Stille coupling with vinylstannane—is fully documented in the peer-reviewed literature (Bioorg. Med. Chem. Lett. 2001, 11, 765–768) and the Allergan patent family [2]. Procurement of this specific iodoenone enables direct entry into this medicinal chemistry program for structure-activity relationship (SAR) studies, lead optimization, or generic drug intermediate development.

Development of General α-Arylation and α-Alkynylation Methodologies Using Cyclic α-Iodoenone Platforms

The compound can serve as a representative cyclic α-iodoenone substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies—including Suzuki-Miyaura coupling with aryltrifluoroborate salts, Sonogashira coupling with terminal alkynes, and Negishi coupling with organozinc reagents [1]. The well-established reactivity advantage of α-iodoenones over α-bromoenones in oxidative addition makes this compound a more sensitive probe for catalyst development studies [2].

Synthesis of 2-Substituted-3-methylcyclohexenone Libraries for Fragment-Based or Phenotypic Screening

The 2-iodo substituent serves as a universal leaving group for parallel diversification at the enone α-position. Researchers building compound libraries around the 3-methylcyclohexenone scaffold can use this single building block to access diverse 2-aryl-, 2-alkenyl-, 2-alkynyl-, and 2-alkyl-3-methylcyclohexenones via a common cross-coupling workflow [1]. The commercial availability at 98% purity from Leyan [2] supports reproducible library synthesis.

Mechanistic Studies of Oxidative Addition at Vinyl Iodide Centers in Cyclic Enone Systems

The combination of the vinyl iodide functionality with the conjugated enone system and the 3-methyl substituent creates a well-defined electronic and steric environment for studying oxidative addition kinetics and regioselectivity with various Pd(0) catalyst systems [1]. This compound's structural features—conjugated π-system, steric bias from the 3-methyl group, and the weak C–I bond—provide a more information-rich substrate for mechanistic investigations than simpler vinyl iodides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclohexen-1-one, 2-iodo-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.